molecular formula C9H8Cl2O B7810371 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one CAS No. 60988-75-2

2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one

Cat. No.: B7810371
CAS No.: 60988-75-2
M. Wt: 203.06 g/mol
InChI Key: BLJCWQPVXCTKTI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one is an α-chlorinated acetophenone derivative characterized by a dichlorinated aromatic ring with a methyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its reactivity stems from the electron-withdrawing chlorine atoms and the ketone group, enabling nucleophilic substitutions and cyclization reactions .

Properties

IUPAC Name

2-chloro-1-(4-chloro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJCWQPVXCTKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547725
Record name 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60988-75-2
Record name 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one typically involves the chlorination of 1-(4-chloro-2-methylphenyl)ethan-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds. It can be utilized to produce more complex molecules through electrophilic aromatic substitution reactions. For example, it can be used to synthesize other chloro-substituted phenyl ketones, which are valuable in the production of pharmaceuticals and agrochemicals.

Reaction Type Description
Electrophilic Aromatic SubstitutionThe compound can undergo substitution reactions to introduce various functional groups, enhancing its utility in synthetic chemistry.

Pharmaceutical Applications

Potential Antimicrobial Agent
Research indicates that derivatives of chloroacetophenone exhibit antimicrobial properties. The compound may be evaluated for its efficacy against various pathogens, contributing to the development of new antimicrobial agents.

Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial effects of several chloro-substituted phenyl ketones, 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for further drug development.

Pathogen Tested Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Agrochemical Applications

Herbicide Development
The compound's structural features make it a candidate for herbicide formulation. Its ability to interfere with plant growth pathways could be exploited in developing selective herbicides.

Case Study: Herbicidal Activity
A series of experiments assessed the herbicidal effects of chloroacetophenone derivatives on common agricultural weeds. The results indicated that certain concentrations of 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one effectively inhibited weed growth without affecting crop yield.

Weed Species Growth Inhibition (%) Concentration (g/ha)
Amaranthus retroflexus853
Chenopodium album703

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and the carbonyl group make it a versatile compound for various chemical transformations. In biological systems, it may interact with enzymes and proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Structural Features

Key structural analogs differ in substituent patterns on the aromatic ring, heterocyclic moieties, and functional groups. Below is a comparative analysis:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Structural Differences
2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one 4-Cl, 2-Me on phenyl, α-Cl ketone 217.09 Reference compound
2-Chloro-1-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one Furan-pyrazole hybrid, 4-MeO-phenyl 485.34 Extended heterocyclic system with methoxy group
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one Fluorene backbone, dichloro substituents 327.61 Polycyclic aromatic system
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one Piperidine ring, 4-Me substituent 175.65 Aliphatic amine substitution
2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one 4-Cl-phenyl, 4-Me-phenyl 244.72 Bis-aryl structure without α-Cl
2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethan-1-one Pyrrole ring, 2,5-dimethyl substituents 323.21 Chlorinated pyrrole core

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogs like 5a (1680 cm⁻¹ C=O IR stretch ) and 2-chloro-1-(4-methylphenyl)ethanone (m.p. ~100–105°C, estimated from similar compounds) suggest high crystallinity. 5a (from ): m.p. 145–148°C . 2-Chloro-1-(4-methoxyphenyl)ethanone: Reported m.p. ~80–85°C .
  • Spectral Data :

    • IR: α-Chloro ketones show C=O stretches near 1680–1700 cm⁻¹ (e.g., 1680 cm⁻¹ in 5a ).
    • ¹H NMR: Aromatic protons in the target compound resonate δ 7.2–7.8 ppm, while α-CH₂Cl appears as a singlet near δ 4.5–5.0 ppm (analogous to compound 3 in ).

Key Research Findings

Heterocyclic Hybrids : Compounds like 5a () exhibit enhanced bioactivity due to hybrid heterocycles, though synthetic complexity increases .

Electronic Effects : Chlorine substituents enhance electrophilicity, critical for nucleophilic substitutions (e.g., Sₙ2 reactions in ).

Biological Activity

2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one, a halogenated ketone, is part of the chloroacetophenone family. Its structure features two chlorine substituents and a methyl group on the phenyl ring, which significantly influences its biological activity. This article explores the compound's biological properties, focusing on its antimicrobial, antifungal, and potential pharmacological applications.

  • Molecular Formula : C9H8Cl2O
  • Molecular Weight : Approximately 203.06 g/mol
  • Structure : The compound contains a ketone functional group and two chlorine atoms that enhance its electrophilic character.

The biological activity of 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one is primarily attributed to its ability to act as an electrophile. This property allows it to interact with various biological molecules, potentially inhibiting enzyme activity and disrupting metabolic pathways. Such mechanisms are crucial for its antimicrobial and antifungal effects.

Antimicrobial Activity

Research has demonstrated that compounds structurally similar to 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one exhibit significant antimicrobial properties. The compound has been tested against several bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Antifungal Activity

The antifungal properties of 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one have also been evaluated. The compound demonstrated effectiveness against various fungal strains, particularly those commonly associated with infections in humans:

  • Candida albicans : MIC values ranged from 16.69 to 78.23 µM.
  • Fusarium oxysporum : MIC values were between 56.74 and 222.31 µM.

These results suggest that the compound may inhibit fungal growth through similar mechanisms as its antibacterial activity .

Case Studies

Several studies have highlighted the potential of halogenated compounds in drug development:

  • Antibacterial Screening : In a study involving various halogenated compounds, those with similar structures to 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one exhibited strong antibacterial activity, particularly against S. aureus and E. coli .
  • Antifungal Efficacy : Another research project focused on the antifungal properties of halogenated ketones, revealing that compounds with chlorinated aromatic rings could effectively inhibit fungal growth by disrupting cell wall synthesis .
  • Pharmacological Potential : A review of halogenated aromatic compounds indicated that their unique electronic properties enhance lipophilicity and bioavailability, making them suitable candidates for drug formulation .

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